(S)-methyl 2-amino-3-(quinolin-2-yl)propanoate
Description
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-10-7-6-9-4-2-3-5-12(9)15-10/h2-7,11H,8,14H2,1H3/t11-/m0/s1 |
InChI Key |
UKHYUSPDQZTXNM-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC2=CC=CC=C2C=C1)N |
Canonical SMILES |
COC(=O)C(CC1=NC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Biological Activity
(S)-methyl 2-amino-3-(quinolin-2-yl)propanoate, also known as (S)-2-amino-3-quinolin-2-yl-propionic acid, is a compound of significant interest in pharmacology due to its interaction with ionotropic glutamate receptors and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline moiety, which is known for its diverse biological activities. The compound consists of a propanoate group attached to an amino group and a quinoline ring, making it an interesting candidate for pharmaceutical applications. Its molecular formula is .
The primary biological activity of this compound is its interaction with ionotropic glutamate receptors , which are essential for excitatory synaptic transmission in the central nervous system. These receptors play a critical role in neuronal signaling and are implicated in various neurological disorders. The compound has been shown to modulate these receptors, potentially influencing pathways related to excitotoxicity and neurodegenerative diseases .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties by mitigating excitotoxicity, a process that can lead to neuronal cell death due to excessive stimulation by neurotransmitters . This suggests a potential role in developing treatments for conditions such as Alzheimer's and Parkinson's diseases.
Interaction Studies
Recent studies have focused on the binding affinity of this compound at glutamate receptors. These studies provide insights into its mechanism of action and possible therapeutic targets. For instance, research has shown that modifications in the structure can lead to enhanced receptor affinity and altered biological activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that variations in the side chains of quinoline derivatives significantly affect their biological activities. For example, certain modifications have been linked to increased antiplasmodial activity and improved neuroprotective effects .
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Quinoline derivative | Neuroprotective effects |
| 4-aminoquinoline derivatives | Antimalarial agents | Curative activity against malaria |
| Conjugates with amino acids | Anticancer agents | Cytotoxicity against leukemia cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on:
- Heterocyclic substituents (quinoline vs. indole, thiophene, furan).
- Ester groups (methyl vs. ethyl).
- Substitution position on the quinoline ring (2-yl vs. 6-yl).
Structural Analogues and Physicochemical Properties
Key Observations :
- Ester Group Influence : Methyl esters hydrolyze faster than ethyl esters, impacting prodrug design and metabolic stability .
- Heterocyclic Effects : Indole- and thiophene-containing analogs exhibit distinct solubility profiles (e.g., indole derivatives form hydrochloride salts for improved aqueous solubility) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (S)-methyl 2-amino-3-(quinolin-2-yl)propanoate?
- Answer: The synthesis typically involves coupling protected amino acid derivatives with quinoline-containing intermediates. For example, condensation reactions using coupling agents like HATU in dichloromethane (DCM) have been successful for analogous compounds (e.g., ethyl 2-amino-3-(quinolin-6-yl)propanoate) . Key steps include:
- Chiral resolution: Use of chiral auxiliaries or enantioselective catalysis to ensure (S)-configuration.
- Protection/deprotection: Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups for amino protection, followed by acidic or catalytic hydrogenation for deprotection .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer:
- NMR spectroscopy: To confirm stereochemistry and purity (e.g., H, C, and 2D-COSY for structural elucidation) .
- Mass spectrometry (MS): High-resolution MS for molecular weight validation .
- HPLC: Chiral HPLC columns (e.g., Chiralpak IA/IB) to verify enantiomeric excess (>99%) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Answer:
- Asymmetric synthesis: Use of chiral catalysts (e.g., Evans oxazaborolidine) for kinetic resolution .
- Chromatographic separation: Preparative chiral HPLC or simulated moving bed (SMB) chromatography to isolate the (S)-enantiomer .
- Crystallization-induced dynamic resolution (CIDR): Exploit differential solubility of diastereomeric salts .
Q. What strategies address contradictions in reported biological activities?
- Answer: Contradictions often arise from structural analogs with differing substituent positions (e.g., quinolin-2-yl vs. quinolin-6-yl). Resolve by:
- Comparative docking studies: Use molecular dynamics to compare binding modes with target receptors (e.g., protease enzymes) .
- Structure-activity relationship (SAR) analysis: Systematically modify substituents (e.g., methylsulfonyl, bromine) to assess impact on activity .
Q. How does the quinoline moiety influence biological interactions?
- Answer: The quinoline ring enables π–π stacking with aromatic residues in enzyme active sites (e.g., viral proteases) and hydrogen bonding via nitrogen atoms. For example:
- Receptor affinity: Quinolin-2-yl derivatives show higher binding to LFA-1/ICAM-1 compared to phenyl-substituted analogs due to enhanced hydrophobic interactions .
- Metabolic stability: The electron-deficient quinoline ring reduces oxidative metabolism, improving half-life in pharmacokinetic studies .
Methodological Considerations
Q. How to design experiments to assess enzyme inhibition kinetics?
- Answer:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka, kd) with immobilized enzyme targets .
- Fluorescence polarization assays: Quantify displacement of fluorescent ligands (e.g., FITC-labeled inhibitors) .
Q. What computational tools predict metabolic pathways for this compound?
- Answer:
- In silico platforms: Use Schrödinger’s ADMET Predictor or MetaCore to identify potential cytochrome P450 oxidation sites .
- Density functional theory (DFT): Calculate activation energies for proposed metabolic reactions (e.g., quinoline ring hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
